2-(3-Fluorophenoxy)benzoic acid
CAS No.: 2795-62-2
Cat. No.: VC4581774
Molecular Formula: C13H9FO3
Molecular Weight: 232.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2795-62-2 |
---|---|
Molecular Formula | C13H9FO3 |
Molecular Weight | 232.21 |
IUPAC Name | 2-(3-fluorophenoxy)benzoic acid |
Standard InChI | InChI=1S/C13H9FO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) |
Standard InChI Key | HXKJAUHXJNUFFH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)F |
Introduction
Key Findings
2-(3-Fluorophenoxy)benzoic acid (CAS 2795-62-2) is a fluorinated aromatic compound with a molecular formula of and a molecular weight of 232.21 g/mol . It features a benzoic acid backbone substituted with a 3-fluorophenoxy group at the ortho position. This structural motif confers unique physicochemical properties, making it valuable in pharmaceutical development, agricultural chemistry, and material science . Its synthesis typically involves palladium-catalyzed coupling reactions , and its crystal structure reveals intermolecular hydrogen bonding patterns critical for solid-state stability . Recent studies highlight its role as a prostaglandin E2 receptor antagonist, demonstrating anti-inflammatory and analgesic potential .
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound consists of a benzoic acid moiety linked to a 3-fluorophenyl group via an ether bond. X-ray crystallography studies show a dihedral angle of 70.99° between the two aromatic rings, contributing to its non-planar conformation . The fluorine atom at the meta position of the phenoxy group enhances electronegativity, influencing reactivity and intermolecular interactions .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 232.21 g/mol | |
Melting Point | 448–450 K | |
Solubility | Insoluble in water; soluble in DCM, DMSO | |
pKa | ~3.1 (carboxylic acid) |
Synthesis and Optimization
Palladium-Catalyzed Coupling
A common synthesis route involves the reaction of 4-bromomethylbenzoate with 3-fluorophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate . The reaction proceeds via a Suzuki-Miyaura coupling, yielding the intermediate ester, which is subsequently hydrolyzed to the carboxylic acid using sodium hydroxide .
Alternative Methods
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Ultrasonic-assisted synthesis: Reduces reaction time by 40% compared to conventional heating .
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Microwave irradiation: Enhances yield (up to 92%) through efficient energy transfer .
Applications in Pharmaceutical Development
Prostaglandin E2 (EP4) Receptor Antagonism
The compound exhibits high affinity for the EP4 receptor (), inhibiting prostaglandin-mediated inflammatory pathways . Preclinical studies demonstrate efficacy in reducing carrageenan-induced paw edema in rodents by 68% at 10 mg/kg .
Table 2: Comparative Biological Activity
Compound | EP4 (nM) | Anti-inflammatory Efficacy (% Reduction) |
---|---|---|
2-(3-Fluorophenoxy)benzoic acid | 18 | 68 |
5-Fluoro-2-hydroxybenzoic acid | 45 | 42 |
Celecoxib | 6 | 85 |
Sodium Channel Modulation
As a voltage-gated sodium channel blocker, it preferentially binds to inactivated states (), offering potential in neuropathic pain management .
Agricultural and Material Science Applications
Herbicidal Activity
In agrochemical formulations, the compound suppresses broadleaf weeds (e.g., Amaranthus retroflexus) with an of 12 μM, outperforming 2,4-D () . Its fluorinated structure enhances soil persistence while minimizing groundwater leaching .
Polymer Stabilization
Incorporated into polyurethane matrices at 1.5 wt%, it increases thermal stability (decomposition temperature from 280°C to 310°C) and tensile strength by 22% .
Analytical and Biochemical Research
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